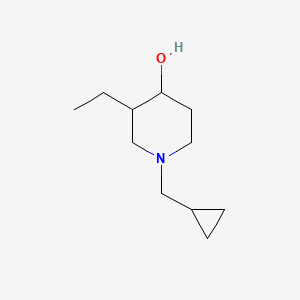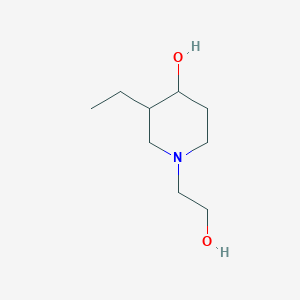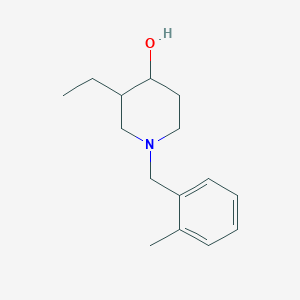
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
Übersicht
Beschreibung
The compound “2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving hydrazine and diketones . For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized from the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, has been characterized by single-crystal X-ray structure determination as well as 1H and 13C NMR spectroscopy . The molecule consists of a pyridine-thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Characterization
Researchers have focused on the synthesis and characterization of pyrazole derivatives, noting their potential for various applications due to unique structural properties. For instance, the synthesis of new pyrazole compounds through the condensation of malon anilic acid hydrazide with substituted phenyl benzeneazo acetyl acetone has been explored, highlighting the potential for creating novel materials with specific properties (Pareek, Joseph, & Seth, 2010).
Structural and Spectral Investigations
The structural and spectral analysis of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has provided insights into their molecular structures, aiding in the development of new compounds with targeted properties. These studies employ techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to a deeper understanding of the compound's characteristics (Viveka et al., 2016).
Lithiation Studies
Lithiation reactions of pyrazole compounds have been investigated, revealing their chemical behavior and providing a pathway for the development of new chemical synthesis methods. Such studies are fundamental for expanding the utility of pyrazole derivatives in synthetic chemistry (Micetich, 1970).
Molecular Docking Studies
Molecular docking studies on pyrazole derivatives have been conducted to explore their potential interactions with biological targets. For example, research into the binding interactions of specific pyrazole compounds with human prostaglandin reductase offers insights into their potential therapeutic applications (Nayak & Poojary, 2019).
Crystal Structure Analysis
The analysis of crystal structures of pyrazole derivatives provides valuable information on their conformational isomerism and potential for forming inclusion complexes. Such research contributes to the understanding of the compound's physical and chemical properties, which is crucial for its application in materials science (Foces-Foces et al., 1996).
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications in various fields such as medicine and materials science. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a promising candidate for drug development .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding interactions . This interaction could lead to changes in the conformation or activity of the target, thereby altering its function .
Biochemical Pathways
For instance, imidazole and pyrazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities, among others . These activities suggest that these compounds may affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
Result of Action
Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
For instance, the solubility of a related compound was found to be very high in saline at pH 7 , suggesting that pH could influence the compound’s solubility and, consequently, its bioavailability and efficacy .
Biochemische Analyse
Biochemical Properties
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, thereby exerting a protective effect on cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a gradual decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in receptor expression and signaling pathway modulation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and immunomodulatory activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites. These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, determining its bioavailability and duration of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to different cellular compartments. The compound’s localization and accumulation can influence its biological activity, as it may preferentially target specific tissues or cell types. Additionally, the presence of binding proteins can modulate the compound’s availability and interaction with its targets .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. The subcellular localization of the compound can thus determine its specific biological effects .
Eigenschaften
IUPAC Name |
2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-13-5-3-12(4-6-13)8-14(17)18/h3-7H,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFMLSFWPHRBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




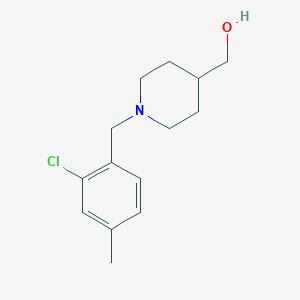

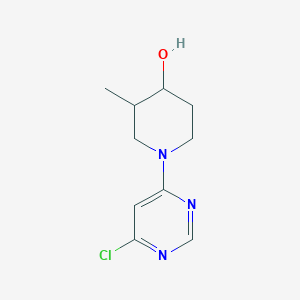
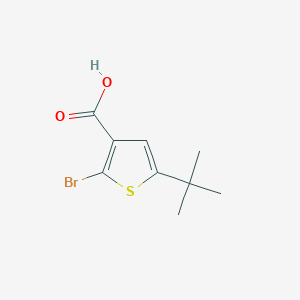
![8-Aminoethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1475249.png)
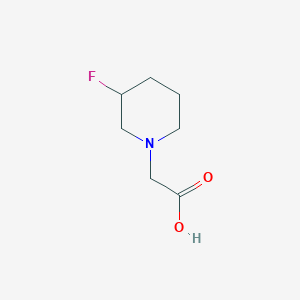

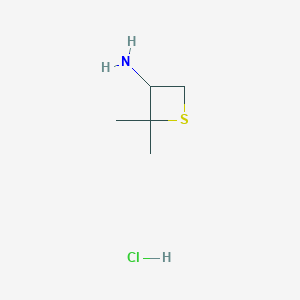
![2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B1475256.png)
